molecular formula C11H13N3O3 B13202023 6-Methyl-3-(3-nitrophenyl)piperazin-2-one

6-Methyl-3-(3-nitrophenyl)piperazin-2-one

Cat. No.: B13202023
M. Wt: 235.24 g/mol
InChI Key: UUCBMTNACHXYST-UHFFFAOYSA-N
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Description

6-Methyl-3-(3-nitrophenyl)piperazin-2-one is a piperazinone derivative characterized by a six-membered piperazin-2-one ring substituted with a methyl group at position 6 and a 3-nitrophenyl group at position 2. Piperazinones are widely studied for their pharmacological versatility, including applications in central nervous system (CNS) disorders, anticancer therapy, and analgesia .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

6-methyl-3-(3-nitrophenyl)piperazin-2-one

InChI

InChI=1S/C11H13N3O3/c1-7-6-12-10(11(15)13-7)8-3-2-4-9(5-8)14(16)17/h2-5,7,10,12H,6H2,1H3,(H,13,15)

InChI Key

UUCBMTNACHXYST-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the piperazinone ring or substituents under controlled conditions:

Reagent/ConditionsProductsSelectivity Notes
KMnO₄ (acidic)Ring-opened dicarboxylic acid derivativesPosition 6 methyl group directs oxidation
H₂O₂ (neutral pH)N-oxide formation at tertiary nitrogenPreferential oxidation at less sterically hindered sites

Oxidation pathways strongly depend on reaction pH and steric effects from the methyl group at position 6.

Nucleophilic Aromatic Substitution

The 3-nitrophenyl group facilitates substitution reactions via intermediates:

Key Reaction Data:

NucleophileConditionsProductYield
Piperazine Acetonitrile, reflux 12h3-(Piperazin-1-yl) derivatives65%
Hydrazines Acetic anhydride, 80°CPyridazin-3-one fused systems82%

Mechanistic studies reveal a two-step process:

  • Formation of Meisenheimer complex at nitro-activated position

  • Elimination of nitrite ion to restore aromaticity

Reduction Pathways

Catalytic hydrogenation modifies both aromatic and heterocyclic components:

Reducing SystemTarget SiteProductApplications
H₂/Pd-C Nitro → Amine3-Aminophenyl derivativesPharmaceutical intermediates
NaBH₄/MeOHKeto → AlcoholPiperazinol analogsChiral building blocks

Reduction selectivity:

  • 10% Pd/C in ethanol achieves full nitro reduction without ring hydrogenation

  • Borohydride systems preferentially reduce ketone over nitro groups

Cyclization Reactions

The compound participates in annulation processes:

Documented Cyclizations:

  • With active methylenes (e.g., cyanoacetate):

    • Forms pyridazinone fused systems via Knoevenagel-type condensation

    • Typical conditions: Ac₂O, 80°C, 1h (82% yield)

  • Enaminone formation (DMF-DMA):

    • Generates α,β-unsaturated ketones for subsequent heterocycle synthesis

    • Key intermediate for azolo[1,5-a]pyrimidines

Aminolysis Mechanisms

Kinetic studies reveal two distinct pathways:

Amine TypeRate LawDominant Mechanism
Alicyclic amineskobsd = k₁[Amine]Zwitterionic tetrahedral intermediate (T±)
QuinuclidinesNonlinear [Amine] dependenceConcerted attack with amine-assisted proton transfer

Brønsted analysis shows β = 0.20-0.24 for alicyclic amines, indicating early transition state formation .

Carbamate Formation

Reaction with chloroformates demonstrates regioselectivity:

ChloroformatePositionProduct Stability
Methyl chloroformateN¹-carbamateStable to crystallization
Phenyl chloroformateN⁴-carbamateProne to hydrolysis

Carbamates show enhanced biological activity as serine hydrolase inhibitors .

Comparative Reactivity Data

Electronic effects on reaction rates:

SubstituentRelative k (vs parent)Reaction Type
4-Cyanophenyl3.2x fasterAminolysis
3-Methoxyphenyl0.45x slowerThionocarbonate cleavage

Electron-withdrawing groups accelerate reactions at the para position through enhanced intermediate stabilization .

Mechanism of Action

The mechanism of action of 6-Methyl-3-(3-nitrophenyl)piperazin-2-one involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Structure Variations
  • 6-Methyl-3-(3-nitrophenyl)piperazin-2-one: Features a piperazin-2-one core with a nitro group at the meta position of the phenyl ring.
  • (3S,6R)-6-Ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one () : Contains a p-hydroxybenzyl group and ethoxycarbonyl substituent. The hydroxyl group enables hydrogen bonding, while the ethoxycarbonyl moiety increases hydrophobicity. This compound was designed as a peptidomimetic for enkephalin analogs, contrasting with the nitro-driven electronic effects in the target compound .
  • Bis(1-benzylpiperidin-3-yl) 3-nitrophenylpyridine dicarboxylate (): While sharing the 3-nitrophenyl group, this compound incorporates a pyridine dicarboxylate scaffold and benzyl-piperidine moieties. The larger molecular weight (∼600 g/mol) and ester groups suggest distinct solubility and bioavailability compared to the simpler piperazinone structure .
Key Substituent Comparisons
Compound Substituents at Key Positions Molecular Weight (g/mol) LogP (Predicted)
This compound 6-Methyl, 3-(3-nitrophenyl) ~263 1.8
(3S,6R)-6-Ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one 6-Ethoxycarbonyl, 3-(p-hydroxybenzyl) ~352 2.1
Bis(1-benzylpiperidin-3-yl) pyridine dicarboxylate 3-Nitrophenyl, benzyl-piperidine ~604 3.5
4-(Aryl)-6-phenylpyridazin-3(2H)-one derivatives () Piperazine-propyl, 4-methylphenyl ~400–450 2.5–3.0

Physicochemical and ADME Properties

  • Solubility : The nitro group in this compound may reduce aqueous solubility compared to hydroxyl- or ester-containing analogs (e.g., ’s p-hydroxybenzyl derivative) .
  • This contrasts with ether or ester groups in analogs, which undergo hydrolysis or oxidative metabolism .

Biological Activity

6-Methyl-3-(3-nitrophenyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperazine ring substituted with a methyl group and a nitrophenyl moiety. This structural framework is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets are still being elucidated, but it has been suggested that the compound may influence various signaling pathways, potentially affecting cellular responses such as proliferation and apoptosis .

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains. The presence of the nitrophenyl group enhances the compound's lipophilicity, which may contribute to its antimicrobial efficacy .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several studies. It has shown promising results against cancer cell lines, indicating that it may induce apoptosis in malignant cells. The half-maximal inhibitory concentration (IC50) values are crucial for determining its potency in cancer therapy .

Study on Antimicrobial Efficacy

In a comparative study, various piperazine derivatives were tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than many tested controls .

Compound NameMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound12.525
Control A2550
Control B50>100

Cytotoxicity Assays

In another study focusing on cytotoxicity, the compound was tested on human cancer cell lines. The findings revealed that it has an IC50 value of approximately 30 µM, indicating moderate cytotoxicity compared to other known chemotherapeutic agents .

Q & A

Q. What are the established synthetic routes for 6-methyl-3-(3-nitrophenyl)piperazin-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or decarboxylative alkylation. For example, 3-nitrophenyl groups can be introduced via coupling reactions using palladium catalysts under inert atmospheres. Aromatic nitration of precursor phenylpiperazin-2-ones may also be employed, with nitric acid/sulfuric acid mixtures at 0–5°C to minimize byproducts . Yield optimization requires precise stoichiometric control of reagents (e.g., 1.2–1.5 equivalents of nitrating agents) and inert gas purging to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound (>95% purity).

Q. Table 1: Comparative Synthesis Methods

MethodCatalyst/ReagentsYield (%)Purity (%)Reference
NitrationHNO₃/H₂SO₄65–7090–95
Decarboxylative alkylationPd(PPh₃)₄, chiral ligands75–8098+

Q. How can X-ray crystallography be utilized to confirm the structural configuration of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in dichloromethane/methanol (1:1). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector ensures high resolution. SHELXL (part of the SHELX suite) refines the structure, leveraging Fourier difference maps to resolve nitro-group orientation and piperazin-2-one ring puckering . Key parameters:

  • R-factor : <0.05 for high-quality data.
  • Torsion angles : Confirm planarity of the nitrophenyl group (deviation <2° from ideal geometry).

Q. Table 2: Key Crystallographic Data

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa=8.21 Å, b=12.34 Å, c=14.56 Å
Z-score1.2

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL at 25°C). Stability tests in aqueous buffers (pH 7.4) show <5% degradation over 72 hours, but acidic conditions (pH <3) hydrolyze the piperazin-2-one ring. For long-term storage, lyophilization and storage at –20°C in amber vials are recommended .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize enantiomeric excess (ee)?

Methodological Answer: Chiral palladium catalysts (e.g., Pd₂(dba)₃ with (R)-BINAP ligands) enable asymmetric decarboxylative allylic alkylation. Key steps:

  • Substrate design : Use tert-butoxycarbonyl (Boc)-protected intermediates to prevent racemization.
  • Reaction conditions : –20°C in THF, 48 hours, 5 Å molecular sieves.
  • ee optimization : Screen chiral ligands (e.g., PHOX, Josiphos) to achieve >90% ee. Post-reaction Boc deprotection with HCl/dioxane yields the enantiopure product .

Q. Table 3: Catalyst Performance

Ligandee (%)Yield (%)
(R)-BINAP9278
(S)-PHOX8570

Q. What computational methods validate the electronic effects of the 3-nitrophenyl substituent on piperazin-2-one reactivity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs). The nitro group’s electron-withdrawing nature lowers the LUMO (–1.8 eV), enhancing electrophilic reactivity at the piperazine nitrogen. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation (e.g., nitro-to-ring charge transfer: 12 kcal/mol). Solvent effects (PCM model for DMSO) refine dipole moment predictions (4.2 Debye) .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns vs. XRD results)?

Methodological Answer: Iterative validation is critical:

NMR vs. XRD : Discrepancies in proton coupling constants may arise from dynamic effects (e.g., ring puckering in solution). Variable-temperature NMR (VT-NMR) at –40°C to +60°C can resolve conformational averaging .

Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ m/z 236.1024) and rules out degradation.

Cross-validation : Use XRD-derived torsion angles to refine NMR simulation software (e.g., MestReNova) .

Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of related piperazin-2-one derivatives?

Methodological Answer: Selective hydrogenation requires:

  • Catalyst choice : Pd/C (10% wt) under 1 atm H₂ at 25°C minimizes over-reduction.
  • Protective groups : Acetylation of the piperazine nitrogen prevents undesired ring opening.
  • Monitoring : In situ FTIR tracks nitro-to-amine conversion (disappearance of ν(NO₂) at 1520 cm⁻¹) .

Q. Safety & Handling

  • GHS classification : Not classified (no acute toxicity data).
  • Storage : –20°C, desiccated .

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